molecular formula C16H16N6O3S2 B2858082 N-((5-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 872613-59-7

N-((5-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No. B2858082
CAS RN: 872613-59-7
M. Wt: 404.46
InChI Key: IAKFYAQTBITTQO-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities. Heterocyclic moieties like 1,3,4-thiadiazole have diverse activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .

Scientific Research Applications

Antimicrobial and Antilipase Activities

N-((5-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide and its derivatives have been explored for their antimicrobial properties. In a study by Başoğlu et al. (2013), compounds with a similar structure exhibited good to moderate antimicrobial activity against various microorganisms. Additionally, some compounds showed antilipase activity (Başoğlu et al., 2013).

Anticancer Properties

The compound has been investigated for its potential anticancer properties. Tiwari et al. (2017) synthesized Schiff’s bases containing thiadiazole and benzamide groups, which exhibited promising anticancer activity against several human cancer cell lines. These synthesized compounds also displayed good oral drug-like behavior (Tiwari et al., 2017).

Nematocidal Activity

A study by Liu et al. (2022) explored novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups, demonstrating significant nematocidal activities against certain nematodes. This study highlighted the potential of such compounds as lead compounds for developing new nematicides (Liu et al., 2022).

Molecular Rearrangements and Synthesis Methods

The photochemistry of 1,2,4-oxadiazoles, which share structural similarities with the compound , has been investigated for molecular rearrangements, leading to the synthesis of 1,2,4-thiadiazoles (Vivona et al., 1997). These studies provide insight into the synthetic pathways and potential chemical transformations of related compounds.

Antioxidant Properties

Research into thiadiazole derivatives, similar in structure to the compound, has indicated potential antioxidant properties. This was demonstrated through the synthesis and characterization of new derivatives by Al-Haidari and Al-Tamimi (2021), expanding the understanding of the compound’s potential applications (Al-Haidari & Al-Tamimi, 2021).

Complex Formation and Antibacterial Activity

The ability to form complexes with ions and the resulting antibacterial activity has been a focus of research. Chehrouri and Othman (2021) synthesized diazoles from acetic acid, leading to compounds that formed complexes with Pb(II) and Hg(II) ions and exhibited antibacterial effects (Chehrouri & Othman, 2021).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the wide range of activities exhibited by 1,3,4-thiadiazole derivatives, this compound could be a candidate for further pharmacological studies .

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of 1,3,4-thiadiazole, which has been found to have a wide range of therapeutic activities . .

Mode of Action

It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells . This suggests that the compound may interact with its targets to disrupt normal cellular processes, leading to the inhibition of cell growth and proliferation.

Biochemical Pathways

Given the potential dna-disrupting properties of 1,3,4-thiadiazole derivatives , it is plausible that the compound could affect pathways related to DNA replication and cell division.

Result of Action

Based on the potential dna-disrupting properties of 1,3,4-thiadiazole derivatives , it is possible that the compound could lead to the inhibition of cell growth and proliferation.

properties

IUPAC Name

N-[[5-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3S2/c1-2-13-20-21-15(27-13)18-11(23)9-26-16-22-19-12(25-16)8-17-14(24)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,17,24)(H,18,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKFYAQTBITTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

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